molecular formula C11H14ClNO2 B057573 2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide CAS No. 1030624-36-2

2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide

Cat. No.: B057573
CAS No.: 1030624-36-2
M. Wt: 227.69 g/mol
InChI Key: CASIMBRPWDCQJE-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide is an organic compound that features a chlorinated phenyl group attached to an acetamide moiety, which is further substituted with a hydroxypropyl group

Scientific Research Applications

2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide typically involves the reaction of 4-chloroaniline with 2-bromo-1-propanol to form an intermediate, which is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted phenyl derivatives.

Mechanism of Action

The mechanism by which 2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide exerts its effects involves its interaction with specific molecular targets. The hydroxypropyl group may facilitate binding to enzymes or receptors, while the chlorophenyl group can enhance the compound’s stability and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(2-hydroxyethyl)acetamide
  • 2-(4-chlorophenyl)-N-(2-hydroxybutyl)acetamide
  • 2-(4-bromophenyl)-N-(2-hydroxypropyl)acetamide

Uniqueness

2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxypropyl group enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-8(14)7-13-11(15)6-9-2-4-10(12)5-3-9/h2-5,8,14H,6-7H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASIMBRPWDCQJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CC1=CC=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-(4-Chlorophenyl)acetic acid (1.9 kg, 11.1 mol, 1.00 eq), toluene (1 L), phenylboronic acid (67 g, 549 mmo, 0.049 eq.), and boric acid (68 g, 1.10 mol. 0.099 eq) where charged to a 20 L jacketed reactor in the specified order. After the resulting mixture had been heated with stirring to 40° C., 1-amino-2-propanol (908 g, 12.09 mol, 1.085 eq) and toluene (1 L) were added. The reaction mixture was then heated to reflux while the water coproduct was removed in a Dean-Stark trap. Refluxing and water removal were continued until conversion of 2-(4-chlorophenyl)acetic acid exceeded 98%. Such conversion is usually achieved with 8-12 hours of refluxing. Water coproduct removed in the Dean-Stark trap totaled 265 mL (14.72 mol). After the reaction mixture had been cooled to 60-70° C., 5 wt % aqueous sodium bicarbonate (2 L) was added slowly while the reaction mixture was maintained at 60-70° C. Water (10 mL) was then added slowly while the stirred reaction mixture was maintained at ≧50° C. The diluted reaction mixture was cooled to 30° C. and stirred at that temperature for 30 minutes. The resulting solid precipitate was filtered and vacuum dried for 48 hours at 50° C. to provide 2-(4-chlorophenyl)-N-(2-hydroxypropyl)acetamide (2.356 kg, 92.9% yield not corrected for purity, 90.12% purity by HPLC peak area).
Quantity
1.9 kg
Type
reactant
Reaction Step One
Quantity
67 g
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reactant
Reaction Step One
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68 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
908 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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